
NVP-BEP800
概要
説明
NVP-BEP800は、新規の完全に合成された、経口生物学的利用能を有するヒートショックタンパク質90(HSP90)阻害剤です。HSP90は、細胞増殖、生存、および形質転換に関連する主要なシグナル伝達分子の立体構造成熟と安定性に関係する分子シャペロンです。 This compoundは、前臨床試験で強力な抗腫瘍活性を示しており、癌療法の有望な候補となっています .
科学的研究の応用
Breast Cancer
In preclinical studies involving mice with breast cancer xenografts (BT-474), NVP-BEP800 demonstrated a dose-dependent increase in Hsp90-p23 complex dissociation and a significant reduction in tumor size. At a dosage of 30 mg/kg/day, it induced a tumor regression rate of approximately 38% . The compound's ability to degrade oncogenic client proteins contributes to its efficacy in inhibiting breast cancer cell proliferation.
Acute Lymphoblastic Leukemia (ALL)
This compound has shown promising results against T-cell and B-cell acute lymphoblastic leukemias. In studies using patient-derived xenograft models, treatment with this compound resulted in decreased ALL progression and enhanced sensitivity of leukemia cells to the compound. The stability of SRC kinases, important signaling molecules in ALL, was significantly affected by this compound treatment, suggesting its role as a potential therapeutic agent in this aggressive malignancy .
Glioblastoma
Research indicates that combining this compound with radiation therapy enhances its antitumor effects against glioblastoma cells. In vitro studies showed that co-treatment led to an increase in apoptosis rates, with approximately 95% of T98G glioblastoma cells undergoing apoptosis when treated with this compound alongside radiation . This combination strategy may represent a novel approach for improving treatment outcomes in glioblastoma patients.
Other Tumor Types
This compound has been evaluated across various tumor types, including melanoma and small cell lung cancer. In these studies, it exhibited strong antiproliferative activity and induced apoptosis at tolerable doses, reinforcing its potential as a broad-spectrum anticancer agent .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Cancer Type | Model | Dosage | Outcome |
---|---|---|---|
Breast Cancer | Mice xenografts (BT-474) | 30 mg/kg/day | 38% tumor regression; inhibition of client proteins |
Acute Lymphoblastic Leukemia | Patient-derived xenografts | 10 mg/kg | Decreased ALL progression; affected SRC kinases |
Glioblastoma | In vitro (T98G cells) | 0.2 µM + radiation | ~95% apoptosis rate; enhanced effects with radiation |
Melanoma | Various tumor types | Variable | Strong antiproliferative activity |
作用機序
NVP-BEP800は、HSP90のN末端ATP結合ポケットに結合することにより効果を発揮します。この結合は、HSP90のATPアーゼ活性を阻害し、HSP90がそのクライアントタンパク質から解離することにつながります。その結果、クライアントタンパク質は分解され、その下流のシグナル伝達経路が破壊されます。 このメカニズムは、癌細胞の細胞増殖の阻害とアポトーシスの誘導につながります .
類似の化合物との比較
This compoundは、NVP-AUY922やベンゾキノンアンスラマイシン誘導体などの他のHSP90阻害剤と比較されます。this compoundの独自性は、経口生物学的利用能と強力な抗腫瘍活性にあります。類似の化合物には以下が含まれます。
NVP-AUY922: 抗癌活性のある別の合成HSP90阻害剤ですが、静脈内投与が必要です。
ベンゾキノンアンスラマイシン誘導体: 天然化合物由来のHSP90阻害剤で、抗腫瘍効果が顕著ですが、投与経路が限定されています
This compoundは、投与レジメンの柔軟性と経口投与が可能であるため、潜在的な治療用途にとってより便利な選択肢となっています .
準備方法
NVP-BEP800は、チエノ[2,3-d]ピリミジンコアの形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
- チエノ[2,3-d]ピリミジンコアの形成。
- 2,4-ジクロロ-5-(2-ピロリジン-1-イルエトキシ)フェニル基の導入。
- カルボキサミド部分へのN-エチル基の付加。
反応条件は、しばしば、ジメチルホルムアミド(DMF)およびジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、温度は室温から100℃の範囲です .
化学反応の分析
NVP-BEP800は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: this compoundは、特に芳香族環で、置換反応を起こして異なる置換基を導入することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野で幅広い科学研究への応用を持っています。
化学: HSP90の阻害とそのタンパク質の折り畳みと安定性への影響を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスにおけるHSP90の役割とそのクライアントタンパク質との相互作用を理解するための研究に使用されます。
医学: 発がん性クライアントタンパク質を分解し、腫瘍の増殖を阻害する能力により、抗癌剤としての可能性について調査されています。
類似化合物との比較
NVP-BEP800 is compared with other HSP90 inhibitors such as NVP-AUY922 and benzoquinone ansamycin derivatives. The uniqueness of this compound lies in its oral bioavailability and potent antitumor activity. Similar compounds include:
NVP-AUY922: Another synthetic HSP90 inhibitor with promising anticancer activity but requires intravenous administration.
Benzoquinone Ansamycin Derivatives: Natural compound-derived HSP90 inhibitors with significant antitumor effects but limited by their administration routes
This compound stands out due to its flexibility in dosing regimens and its ability to be administered orally, making it a more convenient option for potential therapeutic use .
生物活性
NVP-BEP800 is a novel, fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90β), which has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer models, and relevant research findings.
This compound functions as an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the chaperoning function of Hsp90, leading to the degradation of client proteins that are crucial for tumor cell survival and proliferation. Notably, it has been shown to affect the stability of SRC family kinases (SFKs), which are significant in lymphoid leukemias .
Acute Lymphoblastic Leukemia (ALL)
Research indicates that this compound demonstrates potent anti-leukemic activity in both T-cell and B-cell acute lymphoblastic leukemia models. In patient-derived xenograft (PDX) models, treatment with this compound resulted in a significant decrease in ALL progression and improved survival rates in treated mice . The compound was particularly effective against ALL cells due to its ability to destabilize SFKs, which are critical for the growth and survival of these cells.
Radiosensitization
This compound has also been explored for its radiosensitizing properties. In a study involving various tumor cell lines, it was found to enhance radiosensitivity when combined with ionizing radiation (IR). The treatment resulted in increased expression of histone γH2AX, a marker for DNA double-strand breaks, indicating that this compound can potentiate the effects of radiation therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity across multiple cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), HT 1080 (fibrosarcoma), GaMG, and SNB19 (glioblastoma).
- IC50 Value : this compound has an IC50 value of approximately 58 nM , indicating its potency against various tumor cells .
- Mechanism Insights : The compound leads to downregulation of cell cycle-associated proteins such as Cdk1 and Cdk4 and induces apoptosis as evidenced by increased cleaved caspase 3 levels .
In Vivo Studies
A notable study assessed the survival benefits in PDX models for T-ALL. Mice treated with this compound at a dosage of 10 mg/kg showed significantly improved survival compared to untreated controls. This suggests that this compound not only inhibits tumor growth but may also enhance overall survival outcomes in aggressive leukemia cases .
Data Tables
The following table summarizes key research findings related to this compound's biological activity:
特性
IUPAC Name |
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNQSYQHHIVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649095 | |
Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847559-80-2 | |
Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。